![molecular formula C31H20N4O4 B14476094 1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) CAS No. 68368-59-2](/img/structure/B14476094.png)
1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is a complex organic compound with the molecular formula C15H10N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde to form methylenedianiline, which is then phosgenated to produce the desired isocyanate compound . The reaction conditions include:
Temperature: Typically conducted at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane are often employed.
Industrial Production Methods
Industrial production of this compound involves large-scale phosgenation processes, where methylenedianiline is reacted with phosgene under controlled conditions to yield methylenebis(phenyl isocyanate) . The process is carried out in specialized reactors to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Acidic or basic catalysts are often used to control the reaction rate.
Major Products
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of foams, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively . This reactivity is the basis for its use in the production of polyurethanes and other polymers.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane diisocyanate (MDI): Similar in structure and reactivity.
Toluene diisocyanate (TDI): Another commonly used isocyanate with different reactivity and applications.
Uniqueness
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polymers .
Propiedades
Número CAS |
68368-59-2 |
|---|---|
Fórmula molecular |
C31H20N4O4 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
1-isocyanato-3-[[3-isocyanato-2-[(2-isocyanatophenyl)methyl]phenyl]methyl]-2-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-11-3-1-7-24(28)16-26-22(9-5-13-30(26)34-20-38)15-23-10-6-14-31(35-21-39)27(23)17-25-8-2-4-12-29(25)33-19-37/h1-14H,15-17H2 |
Clave InChI |
ZIAMRKSUGNNLEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C=CC=C2N=C=O)CC3=C(C(=CC=C3)N=C=O)CC4=CC=CC=C4N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


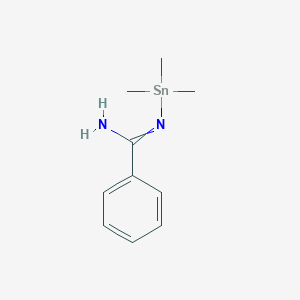
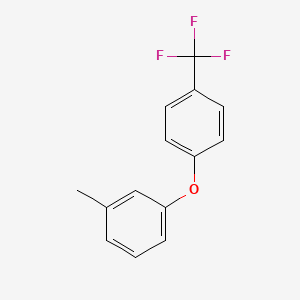
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)

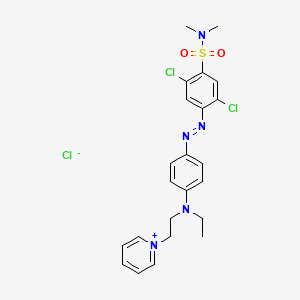
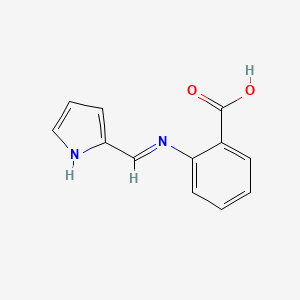
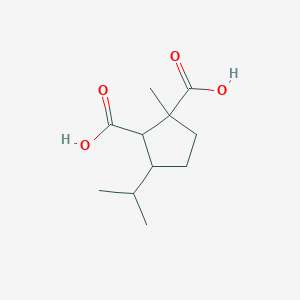

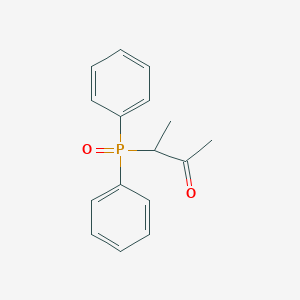
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
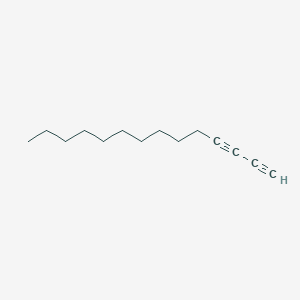
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
